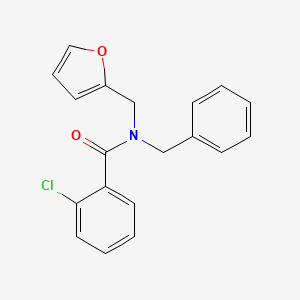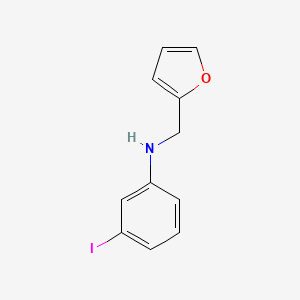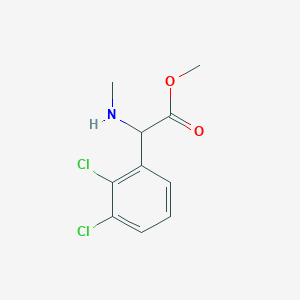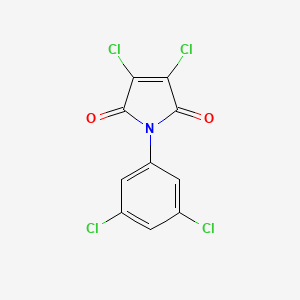![molecular formula C19H16N4O3S B12127889 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B12127889.png)
3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a fascinating fusion of chemical motifs, combining a pyrrolidine-2,5-dione core with a 1,2,4-triazole ring and a phenylsulfanyl group. Its systematic name is quite a mouthful, so let’s break it down:
Pyrrolidine-2,5-dione:
1,2,4-Triazole: A heterocyclic ring system with three nitrogen atoms, often found in bioactive compounds.
Phenylsulfanyl: Refers to the phenyl group (C6H5) attached to a sulfur atom (S).
Métodos De Preparación
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the reaction of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (a precursor) with an appropriate acylating agent. The acylation step introduces the pyrrolidine-2,5-dione moiety.
Reaction Conditions:: The acylation reaction typically occurs under mild conditions, using reagents like acyl chlorides or anhydrides. Solvents such as dichloromethane or dimethylformamide facilitate the reaction.
Industrial Production:: While industrial-scale production details are scarce due to its rarity, researchers have synthesized this compound in the lab for specific applications.
Análisis De Reacciones Químicas
Reaction Types::
Acylation: The key step in its synthesis, where an acyl group is introduced.
Substitution: The phenylsulfanyl group can undergo substitution reactions.
Cyclization: Formation of the triazole ring.
Acylation: Acyl chlorides (e.g., benzoyl chloride) or anhydrides.
Substitution: Halogens (e.g., chlorine or bromine).
Cyclization: Basic conditions (e.g., sodium hydroxide).
Major Products:: The main product is the target compound itself, with the pyrrolidine-2,5-dione and triazole moieties intact.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Researchers use it as a building block for designing novel compounds.
Bioconjugation: Its phenylsulfanyl group allows for bioconjugation to biomolecules.
Anticancer Potential: Investigated for its potential as an anticancer agent.
Antifungal Activity: Exhibits antifungal properties.
Neuroprotective Effects: Studied for neuroprotection.
Materials Science: Used in materials science research due to its unique structure.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
While this compound stands out due to its hybrid structure, similar compounds include:
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: (the precursor).
4-(4-Methoxyphenyl)-5-phenyl-1,2,4-triazole: (without the pyrrolidine-2,5-dione).
1-Phenylpyrrolidine-2,5-dione: (without the triazole ring).
Propiedades
Fórmula molecular |
C19H16N4O3S |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H16N4O3S/c1-26-14-9-7-12(8-10-14)17-20-19(22-21-17)27-15-11-16(24)23(18(15)25)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,20,21,22) |
Clave InChI |
YDTXRDNEJDFPAI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Piperazine, 1-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-](/img/structure/B12127833.png)

![2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B12127839.png)
![N-{3-[(2,5-dichlorophenyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B12127843.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12127846.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12127850.png)


![4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B12127864.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12127872.png)

